Hypophyllanthin
Overview
Description
Hypophyllanthin is a lignan compound found in the Phyllanthus species, particularly in Phyllanthus niruri. It is known for its various pharmacological properties, including hepatoprotective, antioxidant, and anti-inflammatory effects. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hypophyllanthin involves several steps, starting from simple precursors. One common synthetic route includes the use of phenylpropanoids as starting materials. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the lignan structure.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as Phyllanthus plants. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation.
Chemical Reactions Analysis
Types of Reactions
Hypophyllanthin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized lignan derivatives.
Scientific Research Applications
Hypophyllanthin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its interaction with other biomolecules.
Medicine: Explored for its hepatoprotective, antioxidant, and anti-inflammatory properties, making it a potential candidate for treating liver diseases and other inflammatory conditions.
Industry: Utilized in the development of herbal supplements and pharmaceuticals due to its therapeutic properties.
Mechanism of Action
The mechanism of action of Hypophyllanthin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory mediators, and enhancing the activity of antioxidant enzymes. The compound also interacts with cellular signaling pathways, such as the NF-κB pathway, to exert its anti-inflammatory effects.
Comparison with Similar Compounds
Hypophyllanthin is unique among lignans due to its specific structural features and pharmacological properties. Similar compounds include:
Phyllanthin: Another lignan found in Phyllanthus species with similar hepatoprotective properties.
Niranthin: Known for its anti-inflammatory and antioxidant effects.
Secoisolariciresinol: A lignan with antioxidant and anticancer properties.
Compared to these compounds, this compound stands out due to its broader range of biological activities and its potential for therapeutic applications in various fields.
Properties
IUPAC Name |
(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCUHLNHSKZBW-LZJOCLMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857866 | |
Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33676-00-5, 78215-54-0 | |
Record name | Hypophyllanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33676-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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